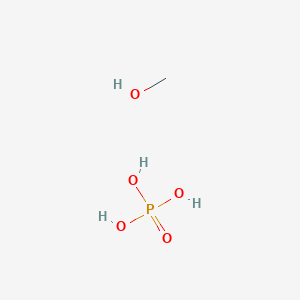
sodium;3-methanidylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;3-methanidylheptane is an organometallic compound with the chemical formula C8H17Na. It is derived from 2-ethylhexan-1-ol, a branched eight-carbon alcohol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: sodium;3-methanidylheptane is typically synthesized through the reaction of 2-ethylhexan-1-ol with sodium metal. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C8H17OH+Na→C8H17Na+21H2
This reaction requires careful control of temperature and pressure to ensure the complete conversion of the alcohol to the sodium alkoxide.
Industrial Production Methods: In industrial settings, the production of sodium 2-ethylhexan-1-ide involves large-scale reactors where 2-ethylhexan-1-ol is continuously fed into a reactor containing molten sodium. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: sodium;3-methanidylheptane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylhexanoic acid.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, replacing halides in organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: It can reduce carbonyl compounds in the presence of hydrogen gas.
Substitution: It reacts with alkyl halides under mild conditions to form new carbon-carbon bonds.
Major Products:
Oxidation: 2-ethylhexanoic acid.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: New alkylated products.
Aplicaciones Científicas De Investigación
sodium;3-methanidylheptane has a wide range of applications in scientific research:
Chemistry: It is used as a strong base and nucleophile in organic synthesis.
Biology: It is employed in the synthesis of biologically active molecules.
Medicine: It is used in the preparation of pharmaceutical intermediates.
Industry: It is utilized in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of sodium 2-ethylhexan-1-ide involves its ability to donate electrons and act as a nucleophile. It targets electrophilic centers in molecules, facilitating various chemical transformations. The molecular pathways involved include the formation of carbon-carbon and carbon-oxygen bonds through nucleophilic substitution and addition reactions.
Comparación Con Compuestos Similares
- Sodium methoxide (CH3ONa)
- Sodium ethoxide (C2H5ONa)
- Sodium tert-butoxide (C4H9ONa)
Comparison: sodium;3-methanidylheptane is unique due to its branched structure, which imparts different steric and electronic properties compared to linear alkoxides like sodium methoxide and sodium ethoxide. This branching can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in specific synthetic applications .
Propiedades
Número CAS |
54546-37-1 |
|---|---|
Fórmula molecular |
C8H17Na |
Peso molecular |
136.21 g/mol |
Nombre IUPAC |
sodium;3-methanidylheptane |
InChI |
InChI=1S/C8H17.Na/c1-4-6-7-8(3)5-2;/h8H,3-7H2,1-2H3;/q-1;+1 |
Clave InChI |
JOZGELVITUSFFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC([CH2-])CC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(Iodomethyl)-1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B8523382.png)





![1-Methyl-5-acetyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B8523405.png)
